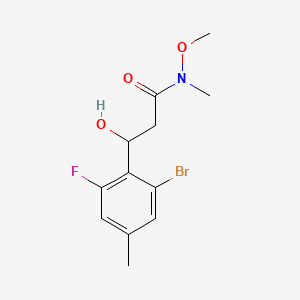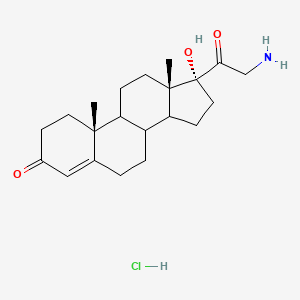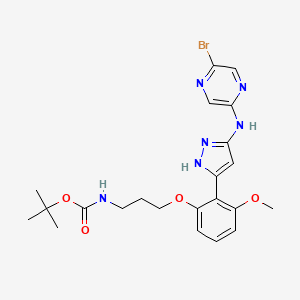
tert-Butyl 3-(2-(3-(5-bromopyrazin-2-ylamino)-1H-pyrazol-5-yl)-3-methoxyphenoxy)propylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-[3-(2-{3-[(5-bromopyrazin-2-yl)amino]-1H-pyrazol-5-yl}-3-methoxyphenoxy)propyl]carbamate is a complex organic compound that features a combination of pyrazine, pyrazole, and carbamate functional groups
準備方法
The synthesis of tert-butyl N-[3-(2-{3-[(5-bromopyrazin-2-yl)amino]-1H-pyrazol-5-yl}-3-methoxyphenoxy)propyl]carbamate typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Bromination of pyrazine:
Coupling reactions: The pyrazole and bromopyrazine intermediates can be coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Carbamate formation: The final step involves the reaction of the coupled intermediate with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the carbamate group.
化学反応の分析
tert-butyl N-[3-(2-{3-[(5-bromopyrazin-2-yl)amino]-1H-pyrazol-5-yl}-3-methoxyphenoxy)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
科学的研究の応用
tert-butyl N-[3-(2-{3-[(5-bromopyrazin-2-yl)amino]-1H-pyrazol-5-yl}-3-methoxyphenoxy)propyl]carbamate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be employed in studies investigating the biological activity of pyrazole and pyrazine derivatives, including their antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: The compound can be utilized in the development of novel materials with unique electronic, optical, or mechanical properties.
Chemical Biology: It can serve as a probe or tool compound in chemical biology research to study various biological processes and pathways.
作用機序
The mechanism of action of tert-butyl N-[3-(2-{3-[(5-bromopyrazin-2-yl)amino]-1H-pyrazol-5-yl}-3-methoxyphenoxy)propyl]carbamate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the bromopyrazine and pyrazole moieties can facilitate binding to specific sites on the target proteins, leading to the desired biological effect.
類似化合物との比較
tert-butyl N-[3-(2-{3-[(5-bromopyrazin-2-yl)amino]-1H-pyrazol-5-yl}-3-methoxyphenoxy)propyl]carbamate can be compared with other similar compounds, such as:
tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-3-yl]carbamate: This compound features a piperidine ring instead of the pyrazole ring, which may result in different biological activities and properties.
tert-butyl (5-bromopyrazin-2-yl)carbamate: This simpler compound lacks the pyrazole and methoxyphenoxy groups, making it less complex and potentially less versatile.
tert-butyl N-[1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl]carbamate: This compound contains a pyrrolidine ring, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C22H27BrN6O4 |
|---|---|
分子量 |
519.4 g/mol |
IUPAC名 |
tert-butyl N-[3-[2-[3-[(5-bromopyrazin-2-yl)amino]-1H-pyrazol-5-yl]-3-methoxyphenoxy]propyl]carbamate |
InChI |
InChI=1S/C22H27BrN6O4/c1-22(2,3)33-21(30)24-9-6-10-32-16-8-5-7-15(31-4)20(16)14-11-18(29-28-14)27-19-13-25-17(23)12-26-19/h5,7-8,11-13H,6,9-10H2,1-4H3,(H,24,30)(H2,26,27,28,29) |
InChIキー |
GQBXLLGCIZYKKJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC=CC(=C1C2=CC(=NN2)NC3=CN=C(C=N3)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride](/img/structure/B14776269.png)

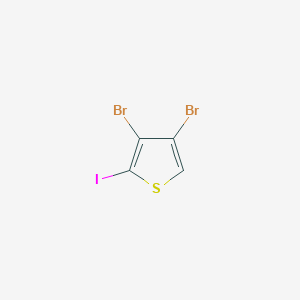
![4-bromo-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide](/img/structure/B14776305.png)



![4-methylsulfanyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14776327.png)
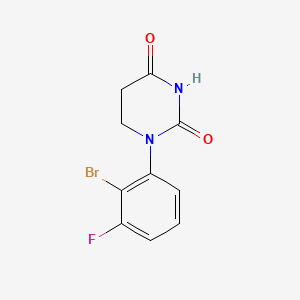
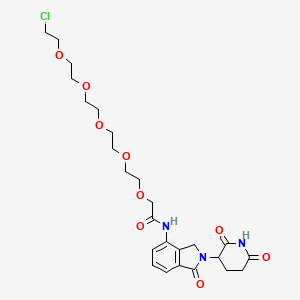
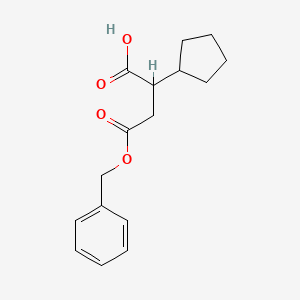
![(6S)-6-(chlorosulfonyloxymethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B14776351.png)
